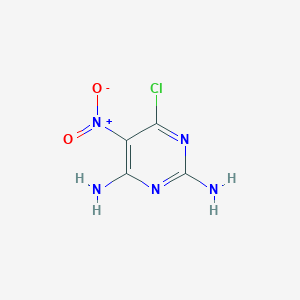

6-Chloro-5-nitropyrimidine-2,4-diamine

Beschreibung

The exact mass of the compound 6-Chloro-5-nitropyrimidine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-5-nitropyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-nitropyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPNYCCQLFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290607 | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-64-2 | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-Chloro-5-nitropyrimidine-2,4-diamine

A Versatile Scaffold for Purine and Pteridine Drug Discovery

Executive Summary

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2) is a highly functionalized heterocyclic intermediate critical to the synthesis of fused ring systems. Its structural uniqueness lies in the juxtaposition of an electron-withdrawing nitro group at the C5 position and a reactive chlorine atom at the C6 position, flanked by two electron-donating amino groups.

This "push-pull" electronic environment makes the C6-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-nitro group serves as a latent amino functionality. This guide details the compound's synthesis, reactivity profile, and its application as a linchpin in the construction of 9-substituted guanines , pteridines , and antifolate drugs .[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |

| CAS Number | 6036-64-2 |

| Molecular Formula | C₄H₄ClN₅O₂ |

| Molecular Weight | 189.56 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water, ethanol |

| Melting Point | >250 °C (decomposition) |

| Key Reactivity | SNAr at C6; Nitro reduction at C5 |

Synthesis & Production Protocols

The synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine is typically achieved via the functionalization of the pyrimidine core. Below is a validated laboratory-scale protocol focusing on the nitration of the commercially available 2,4-diamino-6-chloropyrimidine.

Protocol A: Nitration of 2,4-Diamino-6-chloropyrimidine

Principle: The pyrimidine ring is electron-deficient, but the two amino groups at C2 and C4 provide sufficient electron density to permit electrophilic aromatic substitution (nitration) at the vacant C5 position. The reaction must be temperature-controlled to prevent oxidation of the amino groups or hydrolysis of the chlorine.

Reagents:

-

2,4-Diamino-6-chloropyrimidine (10.0 g, 69 mmol)

-

Sulfuric acid (H₂SO₄), concentrated (50 mL)

-

Nitric acid (HNO₃), fuming (6.0 mL, 1.5 eq)

-

Ice/Water mixture[2]

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, place concentrated H₂SO₄ (50 mL). Cool the flask to 0–5 °C using an ice-salt bath.

-

Addition: Slowly add 2,4-diamino-6-chloropyrimidine (10.0 g) in small portions, maintaining the internal temperature below 10 °C. Stir until fully dissolved.

-

Nitration: Dropwise add fuming HNO₃ (6.0 mL) over 30 minutes. Critical: Do not allow the temperature to exceed 15 °C. Exotherms can lead to tar formation.

-

Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LC-MS for consumption of starting material.

-

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6–7).

-

Purification: Recrystallize from boiling water or an ethanol/water mixture if necessary. Dry in a vacuum oven at 50 °C.

Yield Expectation: 75–85% Characterization:

-

¹H NMR (DMSO-d₆): Distinct singlets for NH₂ protons (broad, exchangeable) and absence of the C5-H signal (which appears at ~5.8 ppm in the starting material).

Reactivity & Mechanism Visualization[1]

The utility of this scaffold relies on two orthogonal reaction vectors:

-

Vector A (SNAr): Displacement of the C6-Cl by amines, thiols, or alkoxides.[1] The C5-nitro group activates this position by stabilizing the Meisenheimer complex intermediate.

-

Vector B (Reduction/Cyclization): Reduction of the C5-NO₂ to C5-NH₂, followed by condensation with C1-donors (formic acid, orthoesters) to close the imidazole ring (forming purines) or C2-donors (glyoxal) to form pteridines.

Figure 1: Divergent synthetic pathways from the 6-Chloro-5-nitropyrimidine-2,4-diamine core.

Applications in Drug Discovery[1][10][11]

A. Synthesis of 9-Substituted Guanines

The most common application is the synthesis of N9-substituted guanine derivatives, which are potent inhibitors of Purine Nucleoside Phosphorylase (PNP) and CDK enzymes.

-

Mechanism: The C6-chloro is displaced by a primary amine (R-NH₂). The nitro group is then reduced to an amine. Finally, the imidazole ring is closed using triethyl orthoformate.

-

Advantage: This route allows for the introduction of complex R-groups (e.g., chiral side chains) early in the synthesis under mild conditions, avoiding the regioselectivity issues often seen when alkylating guanine directly.[1]

B. Antifolate and Antibacterial Research

This scaffold is a direct precursor to 2,4-diaminopteridines.

-

Case Study: In the development of anti-tubercular agents targeting Mycobacterium tuberculosis DHFR (mt-DHFR), the 2,4-diamino-pyrimidine core mimics the pteridine ring of folate. The C6-substitution allows the molecule to reach into the hydrophobic pocket of the enzyme, improving selectivity over human DHFR [1].

C. Quantitative Data: SNAr Reactivity Comparison

The following table illustrates the relative reactivity of the C6-chloride with various nucleophiles, highlighting the activating effect of the C5-nitro group.

| Nucleophile | Conditions | Yield of Substitution Product | Notes |

| Benzylamine | EtOH, Reflux, 2h | 92% | Clean conversion; no catalyst needed. |

| Aniline | n-BuOH, 100°C, 4h | 78% | Requires higher temp due to lower nucleophilicity.[1] |

| Sodium Methoxide | MeOH, RT, 1h | 88% | Rapid conversion to O-alkyl derivative. |

| Piperidine | DMF, RT, 30 min | 95% | Highly exothermic; cooling recommended. |

Safety & Handling (GHS Standards)

Signal Word: WARNING

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

-

Ventilation: All operations involving heating or fine powders must be conducted in a fume hood.[1]

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong reducing agents until the desired reaction step.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2018.

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis. RSC Advances, 2023.

-

Synthesis of 2,4-diamino-6-hydroxypyrimidine (Precursor Protocol). Organic Syntheses, Coll. Vol. 4, p.245. [1]

-

PubChem Compound Summary for CID 67432 (2,4-Diamino-6-chloropyrimidine). National Center for Biotechnology Information.

Sources

- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation and Synthetic Utility of 6-Chloro-5-nitropyrimidine-2,4-diamine

[2]

Executive Summary: The Pharmacophore Scaffold

6-Chloro-5-nitropyrimidine-2,4-diamine is a highly functionalized pyrimidine intermediate.[2] Its value lies in its orthogonal reactivity :

-

C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (

), allowing the introduction of complex side chains.[2] -

C5-Nitro: A reducible handle that facilitates cyclization into purine or deazapurine systems (e.g., imidazole ring formation).[2]

-

C2/C4-Amines: Hydrogen bond donors critical for kinase hinge binding.[2]

This guide provides a self-validating framework for confirming the identity of this molecule and utilizing it in drug discovery workflows.

Synthetic Genesis & Purity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile (e.g., unreacted hydroxyl precursors or regioisomers).[2]

Optimized Synthetic Pathway

The most robust route involves the deoxychlorination of 2,4-diamino-6-hydroxy-5-nitropyrimidine using phosphorus oxychloride (

Protocol:

-

Starting Material: Suspend 2,4-diamino-6-hydroxy-5-nitropyrimidine in anhydrous

. -

Catalysis: Add N,N-dimethylaniline (catalytic) to lower the activation energy.[2]

-

Reflux: Heat to 100°C for 4-6 hours. Monitoring by TLC is difficult due to polarity; use LC-MS.[2]

-

Quench: Pour onto crushed ice (Exothermic!). Neutralize with

to pH 8.[2] -

Isolation: Filter the yellow precipitate.

Critical Impurities:

Multi-Modal Structural Elucidation

This section outlines the evidence required to certify the structure.

A. Mass Spectrometry (The "Smoking Gun")

The presence of chlorine provides a definitive isotopic signature.[2]

-

Technique: LC-MS (ESI+).

-

Observation: You must observe a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak ( -

Data Points:

B. Nuclear Magnetic Resonance ( H NMR)

The spectrum of this molecule is unique because it lacks aromatic ring protons .[2] The C5 position is occupied by a nitro group, and C6 by chlorine.[2]

Solvent: DMSO-

| Position | Group | Multiplicity | Shift ( | Structural Insight |

| C5 | N/A | N/A | Silent. Absence of the H-5 singlet (normally ~5.7 ppm in non-nitro precursors) confirms C5 substitution. | |

| C2 | Broad Singlet | 7.0 - 7.5 | Two protons.[2] Shielded relative to C4 due to position between nitrogens.[2] | |

| C4 | Broad Singlet | 8.0 - 9.0 | Two protons.[2] Deshielded by the adjacent electron-withdrawing Nitro group and Chlorine.[2] |

Causality: The disappearance of the pyrimidine H-5 proton signal (present in the starting material 2,4-diamino-6-chloropyrimidine if synthesized via nitration) is the primary indicator of successful C5-nitration.[2]

C. Vibrational Spectroscopy (FT-IR)

Visualization: Elucidation Logic & Reactivity

The following diagram maps the logical flow for confirming the structure and its subsequent application in scaffold hopping.

Figure 1: Workflow linking synthetic origin, structural confirmation (NMR/MS/IR), and downstream utility in SNAr reactions.

Reactivity & Functionalization ( )

The 6-chloro position is highly activated for nucleophilic attack.[2] This is the primary utility of the molecule in drug discovery.[2]

Mechanism: Nucleophilic Aromatic Substitution (

Protocol for Library Generation:

References

chemical properties of 6-Chloro-5-nitropyrimidine-2,4-diamine

This guide provides an in-depth technical analysis of 6-Chloro-5-nitropyrimidine-2,4-diamine , a critical heterocyclic scaffold used in the synthesis of bioactive purines, pteridines, and antifolate pharmaceuticals.

Executive Summary & Chemical Identity

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2 ) is a highly functionalized pyrimidine derivative characterized by a reactive electrophilic core. The molecule features an electron-deficient pyrimidine ring activated by a nitro group at the C5 position, which significantly enhances the lability of the chlorine atom at C6 toward nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Data |

| IUPAC Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |

| CAS Number | 6036-64-2 |

| Molecular Formula | |

| Molecular Weight | 189.56 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in polar organic solvents (MeOH, EtOH); insoluble in water.[1][2][3] |

| Melting Point | >200 °C (decomposition often observed) |

| pKa | The 5-nitro group significantly lowers the pKa of the amino groups compared to non-nitrated pyrimidines. |

Synthetic Routes and Production

The synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine is typically achieved through a convergent pathway starting from acyclic precursors, building the pyrimidine ring before functionalization.

Core Synthesis Workflow

-

Cyclization: Condensation of guanidine with ethyl cyanoacetate in the presence of sodium ethoxide yields 2,4-diamino-6-hydroxypyrimidine .

-

Chlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride (

) , producing 2,4-diamino-6-chloropyrimidine (DACP). -

Nitration: The DACP intermediate undergoes electrophilic aromatic substitution with mixed acid (

) to install the nitro group at the C5 position.

Visualization: Synthetic Pathway

Chemical Reactivity & Functionalization

The chemical utility of this scaffold is defined by the regioselective reactivity of the C6-chlorine atom and the reducibility of the C5-nitro group.

Nucleophilic Aromatic Substitution ( )

The C5-nitro group is a strong electron-withdrawing group (EWG), which destabilizes the aromatic ring and lowers the energy of the Meisenheimer complex intermediate. This makes the C6-chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Mechanism: Addition-Elimination.

-

Regioselectivity: Substitution occurs exclusively at C6 due to the activation by the adjacent nitro group and ring nitrogens.

-

Application: Introduction of diverse side chains (e.g., benzylamines, anilines) to generate libraries of kinase inhibitors.

Nitro Group Reduction

The C5-nitro group can be reduced to a primary amine (

-

Reagents: Catalytic hydrogenation (

), Iron/Acid ( -

Significance: The resulting vicinal diamines (at C4/C5 or C5/C6) are precursors for ring closure to form pteridines (e.g., Methotrexate analogs) and purines .

Visualization: Reactivity Logic

[5]

Experimental Protocols

Protocol A: Nucleophilic Substitution (General Procedure)

Objective: Displacement of C6-Chloro with a primary amine (e.g., Benzylamine) to form a 6-substituted derivative.

-

Preparation: Dissolve 6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 equiv) in anhydrous DMF or DMSO (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (

) or DIPEA (1.5 – 2.0 equiv) to scavenge the HCl generated. -

Nucleophile Addition: Add the primary amine (1.1 equiv) dropwise at room temperature.

-

Note: The reaction is often exothermic due to the high reactivity of the substrate.

-

-

Reaction: Stir at 60–80 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Work-up: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water and cold ethanol.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.

Protocol B: Reduction of Nitro Group

Objective: Reduction of the 5-nitro group to an amine using Sodium Dithionite (mild conditions avoiding dechlorination).

-

Solvent System: Suspend the nitro-pyrimidine substrate in a mixture of THF/Water (1:1).

-

Reagent: Add Sodium Dithionite (

) (3.0 – 4.0 equiv) in portions. -

Conditions: Stir at 50 °C for 1–2 hours. The yellow color of the nitro compound typically fades to a colorless or pale beige suspension.

-

Isolation: Concentrate the organic solvent, cool, and filter the precipitated amine.

-

Caution: Aminopyrimidines can be oxidation-sensitive; store under inert atmosphere (Nitrogen/Argon).

-

Safety and Handling

-

Hazards: Classified as an Irritant . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Toxicity: Harmful if swallowed (H302).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions but sensitive to strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

European Patent Office. Process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil intermediates). EP0295218B1.[4][5] Retrieved from

-

Organic Syntheses. Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor). Coll. Vol. 4, p. 245. Retrieved from [Link]

Sources

- 1. 4-AMINO-6-CHLOROPYRIMIDIN-5-YLAMINE | 4316-98-7 [chemicalbook.com]

- 2. 2,4,5-Triamino-6-chloropyrimidine | 1194-78-1 [chemicalbook.com]

- 3. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. data.epo.org [data.epo.org]

6-Chloro-5-nitropyrimidine-2,4-diamine CAS number lookup

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It moves beyond simple database lookup to address the utility, reactivity, and handling of this critical pyrimidine scaffold.

Operational Identity & Synthetic Utility in Heterocyclic Chemistry

Part 1: Core Identity & Physicochemical Profile

The "Linchpin" Scaffold [1]

In the architecture of antifolates, purine analogs, and kinase inhibitors, 6-Chloro-5-nitropyrimidine-2,4-diamine (CAS 6036-64-2 ) serves as a high-value electrophile. Its utility stems from the electronic "push-pull" dynamic: the electron-donating amino groups at C2 and C4 stabilize the ring, while the strong electron-withdrawing nitro group at C5 activates the C6-chloride for rapid Nucleophilic Aromatic Substitution (SNAr).[1]

Identity Matrix

| Parameter | Technical Specification |

| Primary CAS Number | 6036-64-2 |

| IUPAC Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |

| Common Synonyms | 2,4-Diamino-6-chloro-5-nitropyrimidine; 4-Chloro-5-nitro-2,6-diaminopyrimidine |

| Molecular Formula | C₄H₄ClN₅O₂ |

| Molecular Weight | 189.56 g/mol |

| SMILES | Nc1nc(N)c(c(n1)Cl)[O-] |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | >250 °C (dec.)[2][3][4] |

| Solubility | Low in water; soluble in DMSO, DMF; sparingly soluble in MeOH.[1] |

Part 2: The Electronic Landscape (Expert Analysis)

Why this molecule behaves the way it does

As an Application Scientist, it is critical to understand that this molecule is not just a static building block; it is a stored energy system .[1]

-

C5-Nitro Activation: The nitro group at position 5 is the functional driver.[1] It exerts a strong mesomeric (

) and inductive ( -

The "Trap" of Over-Reactivity: Unlike simple chloropyrimidines, the 5-nitro variant is so reactive that it can undergo hydrolysis in moist solvents or "double substitution" if amine nucleophiles are used in excess.[1]

-

Regioselectivity: The amino groups at C2 and C4 are relatively unreactive towards acylation due to the electron-withdrawing nature of the pyrimidine core, but they can be diazotized under Sandmeyer conditions if necessary.[1]

Visualizing the Reaction Manifold

The following diagram illustrates the divergent pathways available from this core scaffold.

Figure 1: The synthetic divergence of CAS 6036-64-2.[1] The C6-Cl displacement (Blue path) and Nitro reduction (Green path) are the primary utility vectors.[1]

Part 3: Validated Experimental Protocol

Target: SNAr Displacement at C6 with a Primary Amine

This protocol addresses the common challenge of solubility vs. hydrolysis .[1] Many protocols fail because they use aqueous bases which hydrolyze the C6-Cl to the C6-OH (inactive) species.

Reagents & Setup

-

Substrate: 6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Nucleophile: Benzylamine or equivalent primary amine (1.1 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)[1]

-

Solvent: Anhydrous DMF or NMP (Do not use Ethanol/Water mixtures for the initial step).[1]

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Controlled Addition (The "Cold Start"):

-

Reaction Progression:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Stir for 2–4 hours. The suspension should clear as the product forms (which is often more soluble) or change color (deepening yellow/orange).[1]

-

Checkpoint: Monitor via LC-MS. Look for the mass shift corresponding to M - Cl + Amine. If hydrolysis is observed (M - Cl + OH), your solvent was wet.[1]

-

-

Workup (Precipitation Method):

Part 4: Safety & Handling (E-E-A-T)

Critical Hazards for the Bench Scientist

-

Energetic Potential: As a low-molecular-weight nitro compound, this molecule possesses significant potential energy. While not a primary explosive, it should not be subjected to temperatures >200°C or ground in a mortar dry.[1]

-

Skin Sensitization: Chloropyrimidines are potent sensitizers.[1] They can cause contact dermatitis.[1] Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid contact with strong oxidizers.[1] Reaction with hydrazine can be vigorous and generate unstable intermediates.[1]

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chloro-5-nitropyrimidine-2,4-diamine (CAS 6036-64-2). [Link]

-

Royal Society of Chemistry (RSC). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of aminolysis. (Discusses the reactivity of the 4,6-dichloro-5-nitro scaffold). [Link]

Sources

- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 2. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 3. 6036-64-2|6-Chloro-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 4. 6-CHLORO-5-NITROPYRIMIDINE-2,4-DIAMINE | 6036-64-2 [chemicalbook.com]

Technical Deep Dive: Synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine

This guide provides an in-depth technical analysis of the synthesis pathways for 6-Chloro-5-nitropyrimidine-2,4-diamine (also known as 2,4-Diamino-6-chloro-5-nitropyrimidine).

Executive Summary & Target Identification

Molecule: 6-Chloro-5-nitropyrimidine-2,4-diamine Chemical Formula: C₄H₄ClN₅O₂ Molecular Weight: 189.56 g/mol Core Application: A critical electrophilic intermediate for the synthesis of 9-substituted purines, antifolates, and CDK inhibitors. The C6-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nitro group at C5.

Critical Note on CAS Registry: The CAS number 35975-27-0 provided in the prompt is frequently associated in databases with piperazine derivatives (e.g., 4-acetyl-2,6-piperazinedione). The chemical structure described in this guide corresponds to 2,4-Diamino-6-chloro-5-nitropyrimidine (often linked to CAS 6036-64-2 or 2924-26-7 depending on salt forms). Researchers should verify the structure via NMR/MS rather than relying solely on CAS identifiers.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule based on the stability of the pyrimidine ring and the directing effects of substituents.

-

Disconnection A (C-Cl Bond): The chlorine atom is best introduced via deformylative chlorination or deoxy-chlorination of a hydroxyl group (tautomeric ketone).

-

Disconnection B (C-NO₂ Bond): The nitro group is introduced via Electrophilic Aromatic Substitution (EAS). Position 5 is the only nucleophilic site on the pyrimidine ring, strongly activated by the ortho/para-directing amino groups at C2 and C4.

Strategic Decision: The most scalable and chemically sound route is the "Nitro-First" Pathway . Nitrating the 6-chloro precursor is risky due to potential acid-catalyzed hydrolysis of the chlorine. Conversely, nitrating the 6-hydroxy precursor is high-yielding, and the subsequent chlorination preserves the nitro group.

Figure 1: Retrosynthetic logic favoring the "Nitro-First" approach to minimize side reactions.

Primary Synthesis Pathway (The "Nitro-First" Protocol)

This pathway is the industry standard for reliability, avoiding the handling of unstable chlorinated intermediates under acidic nitration conditions.

Step 1: Nitration of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

The starting material, DAHP, is electron-rich. The reaction involves nitration at C5 using fuming nitric acid in a sulfuric acid medium.[1]

-

Reagents: DAHP, H₂SO₄ (98%), Fuming HNO₃ (93%).[1]

-

Mechanism: Electrophilic Aromatic Substitution. The amino groups activate C5, allowing attack by the nitronium ion (NO₂⁺).

-

Key Challenge: Exotherm control. The reaction is highly exothermic; temperature must be kept below 35°C to prevent ring oxidation or decomposition.

Protocol:

-

Charge a glass-lined reactor with DAHP (1.0 eq) and dissolve in recycled filtrate or fresh sulfuric acid.

-

Cool the mixture to 0–5°C .

-

Slowly add Concentrated H₂SO₄ while maintaining temperature < 20°C.

-

Add Fuming HNO₃ (1.05 eq) dropwise. Critical: Control addition rate to keep internal temperature between 30–35°C .

-

Stir for 2 hours at 30°C.

-

Quench the reaction by pouring onto ice/water.

-

Filter the precipitated 2,4-Diamino-6-hydroxy-5-nitropyrimidine . Wash with water until pH is neutral.

-

Yield: Expect 85–95%. Appearance: Yellow to tan solid.[1]

Step 2: Deoxychlorination via Phosphorus Oxychloride

The hydroxyl group (in equilibrium with the carbonyl form) is converted to a chloride using POCl₃. The presence of the electron-withdrawing nitro group at C5 deactivates the ring, making this substitution slower than for non-nitrated pyrimidines. A base catalyst is often required.

-

Reagents: 2,4-Diamino-6-hydroxy-5-nitropyrimidine, POCl₃ (excess), N,N-Dimethylaniline or Triethylamine (Catalyst).

-

Mechanism: The oxygen attacks the phosphorus, forming a dichlorophosphate leaving group, which is then displaced by a chloride ion.

Protocol:

-

Suspend dried 2,4-Diamino-6-hydroxy-5-nitropyrimidine (1.0 eq) in POCl₃ (3.0–5.0 eq).

-

Add N,N-Dimethylaniline (1.0 eq) cautiously.

-

Heat the mixture to reflux (approx. 105°C) .

-

Monitor reaction via HPLC/TLC. Reaction is complete when the starting material is consumed (typically 3–6 hours).

-

Workup (Hazardous): Distill off excess POCl₃ under reduced pressure.

-

Quench the residue slowly into crushed ice/water. Caution: Violent hydrolysis.

-

Adjust pH to 6–7 with aqueous Ammonia or NaOH.

-

Extract with Ethyl Acetate or filter the precipitate if solid forms.

-

Purification: Recrystallization from ethanol/water.

Alternative Pathway (The "Chloro-First" Route)

This route is less favored due to the instability of the chloro-intermediate during nitration but may be used if 2,4-diamino-6-chloropyrimidine (Minoxidil intermediate) is already available.

-

Start: 2,4-Diamino-6-chloropyrimidine.

-

Reaction: Nitration with KNO₃/H₂SO₄ at low temperature (0°C).

-

Risk: The acidic aqueous conditions can hydrolyze the C-Cl bond back to C-OH, reverting the product to the Step 1 intermediate of the primary pathway. This route requires strictly anhydrous nitration conditions (e.g., nitronium tetrafluoroborate) to be high-yielding, which is expensive for scale-up.

Process Comparison & Data

| Parameter | "Nitro-First" Route (Recommended) | "Chloro-First" Route |

| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine |

| Key Reagents | HNO₃/H₂SO₄, then POCl₃ | HNO₃/H₂SO₄ |

| Overall Yield | High (70-80%) | Variable (Risk of hydrolysis) |

| Safety Profile | Moderate (POCl₃ handling required) | High Risk (Exothermic nitration of halo-compound) |

| Impurity Profile | Clean (Inorganic salts easily removed) | Complex (Hydrolysis byproducts) |

Reaction Scheme Diagram

Figure 2: Step-by-step synthesis flow from DAHP to the target chloropyrimidine.

References

-

Nitration of DAHP: ChemicalBook. "2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis." Accessed Jan 2026.[2]

-

Chlorination Protocol: Wang, T., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." PMC - NIH.

-

Minoxidil Intermediate Context: Organic Syntheses, Coll.[3] Vol. 4, p.245 (1963); Vol. 32, p.45 (1952). Procedure for 2,4-Diamino-6-hydroxypyrimidine.

-

Regioselectivity of Nitropyrimidines: ResearchGate. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."

Sources

Technical Guide: 6-Chloro-5-nitropyrimidine-2,4-diamine in Purine Synthesis

This guide details the technical utility of 6-Chloro-5-nitropyrimidine-2,4-diamine (CAS 6036-64-2) as a high-value scaffold for purine synthesis. It focuses on the chemoselective reduction and cyclization pathways required to access bioactive purine analogues, including 2-amino-6-chloropurine—a critical intermediate for antiviral drugs like Abacavir and Famciclovir.

Executive Summary

6-Chloro-5-nitropyrimidine-2,4-diamine serves as a "linchpin" intermediate in medicinal chemistry. Its structural duality—possessing both a highly electrophilic C6-chlorine atom activated by an electron-withdrawing nitro group, and nucleophilic amino groups—allows for versatile divergent synthesis.

This guide addresses the primary challenge in utilizing this precursor: chemoselectivity . Successfully converting the pyrimidine core into a purine requires reducing the nitro group without hydrodehalogenating the C6-chlorine, followed by a regioselective Traube cyclization.

Key Chemical Data

| Property | Specification |

| IUPAC Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |

| CAS Number | 6036-64-2 |

| Molecular Formula | C₄H₄ClN₅O₂ |

| Molecular Weight | 189.56 g/mol |

| Key Reactivity |

Strategic Reactivity Profile

The molecule functions as a masked purine. The 5-nitro group plays two roles:

-

Activation: It strongly withdraws electron density, making the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

) by amines or alkoxides before cyclization. -

Precursor: Upon reduction, it provides the C5-amine necessary for the imidazole ring closure (Traube Synthesis).

Reactivity Map

The following diagram illustrates the divergent pathways available from this scaffold.

Figure 1: Divergent synthetic pathways.[1] The central path (Blue/Green) highlights the retention of the Chlorine atom for late-stage diversification.

Critical Transformation: Pyrimidine to Purine

The conversion involves two distinct steps: Nitro Reduction and Imidazole Cyclization .

Step 1: Chemoselective Nitro Reduction

Challenge: Standard catalytic hydrogenation (e.g.,

Recommended Method: Iron-Mediated Reduction (Béchamp Conditions) Using iron powder in acidic media is the industry standard for high-fidelity nitro reduction in the presence of halogens.

-

Mechanism: Electron transfer from Fe surface to the nitro group.

-

Selectivity: Kinetic preference for

reduction over

Step 2: Traube Cyclization

Once the 5-nitro group is reduced to a primary amine (yielding 2,4,5-triamino-6-chloropyrimidine), the molecule is reacted with a one-carbon donor to close the imidazole ring.

-

Reagents: Triethyl orthoformate (TEOF) or Formic Acid.

-

Mechanism: Condensation of the C5-amine and C4-amine with the formyl equivalent, followed by dehydration.

Validated Experimental Protocols

Protocol A: Synthesis of 2,4,5-Triamino-6-chloropyrimidine

Target: Selective reduction of nitro group while preserving C-Cl bond.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Reagents:

-

6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Iron Powder (325 mesh, 4.0 eq)

-

Glacial Acetic Acid (Solvent/Proton source, 10-15 volumes)

-

Ethanol (Optional co-solvent for solubility)

-

-

Procedure:

-

Suspend the starting material in acetic acid.

-

Heat to 50°C .

-

Add Iron powder portion-wise over 30 minutes to control exotherm (maintain temp < 60°C).

-

Heat to 80°C for 2 hours. Monitor by TLC (Starting material spot should disappear; amine product is highly polar).

-

-

Workup:

-

Filter hot through Celite to remove iron residues. Wash cake with hot ethanol.

-

Concentrate filtrate under reduced pressure.

-

Neutralize residue with saturated

to precipitate the free base. -

Validation:

NMR should show disappearance of nitro-induced deshielding and appearance of a new broad singlet (

-

Protocol B: Cyclization to 2-Amino-6-chloropurine

Target: Formation of the imidazole ring.

-

Reagents:

-

Procedure:

-

Suspend the triamine in TEOF.

-

Add catalytic HCl.

-

Reflux (100-110°C ) for 4–6 hours.

-

Note: Distill off ethanol formed during the reaction to drive equilibrium.

-

-

Isolation:

-

Cool the mixture to room temperature. The product, 2-amino-6-chloropurine , often precipitates.

-

Filter and wash with cold diethyl ether.

-

Recrystallize from water/methanol if necessary.

-

Mechanistic Insight: Cyclization Pathway

Understanding the regiochemistry is vital. The N-C-N bond formation occurs between the 5-amino and 4-amino groups.

Figure 2: Step-wise mechanism of the Traube cyclization using orthoformate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Dehalogenation) | Over-reduction during nitro reduction step. | Avoid Pd/C or Raney Ni. Switch to Fe/AcOH or Na₂S₂O₄ (Sodium Dithionite). |

| Incomplete Cyclization | Presence of water in TEOF or insufficient heat. | Use anhydrous TEOF. Ensure temperature >100°C. Add molecular sieves. |

| Low Solubility of Precursor | High lattice energy of nitro-pyrimidine. | Use DMF or DMAc as co-solvent during reduction if acetic acid is insufficient. |

| N-Alkylation Byproducts | Reaction of amine with TEOF alkyl groups (rare). | Monitor temperature; switch to Formic Acid if TEOF causes ethylation issues. |

References

- Synthesis of 2,4-diamino-6-chloropyrimidine (Precursor Synthesis)

-

Reduction of Nitro Compounds in the Presence of Halogens Source: Organic Chemistry Portal (Nitro Reduction Methodologies) URL:[Link]

- Source: Google Patents (WO1994007892A1)

-

2,6-Diaminopurine and 2-Amino-6-chloropurine Applications Source: National Institutes of Health (PMC9389205) URL:[Link]

Sources

- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. 6-Chloro-5-nitropyrimidine-2,4-diamine | 6036-64-2 | Benchchem [benchchem.com]

- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Optimization of 6-Chloro-5-nitropyrimidine-2,4-diamine Derivatives

The following technical guide details the investigation of 6-Chloro-5-nitropyrimidine-2,4-diamine derivatives. This document is structured to serve as an operational manual for medicinal chemists and pharmacologists, moving from scaffold rationale to validated experimental protocols.

Executive Summary: The "Privileged" Scaffold

The molecule 6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2) is not merely a reagent; it is a privileged medicinal chemistry scaffold . Its utility stems from its high density of functional handles on a small heteroaromatic core. It serves as a critical gateway to purine bioisosteres , pteridines , and deazapurines , which are foundational to modern kinase inhibitors and antifolates.

This guide focuses on leveraging the C6-Chlorine (electrophilic center) and C5-Nitro (reducible/activating group) to generate libraries with potent activity against Cyclin-Dependent Kinases (CDKs) , Focal Adhesion Kinase (FAK) , and microbial targets.

Medicinal Chemistry Strategy: Causality & Logic

To design effective derivatives, one must understand the electronic causality governing this scaffold.

The Electronic Activation Switch

-

The C5-Nitro Group: This is the strategic "activator." Being strongly electron-withdrawing, it pulls electron density from the pyrimidine ring, making the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Without this group, displacement of the chlorine by weak nucleophiles (like anilines) would require harsh forcing conditions.

-

The C6-Chlorine: This is the "diversity handle." It allows for the rapid introduction of solubilizing groups (morpholines, piperazines) or hydrophobic pharmacophores (substituted anilines) to tune bioavailability and target affinity.

-

The C2/C4-Amines: These act as the "anchors." In kinase inhibition, these primary amines typically form critical Hydrogen Bonds with the hinge region of the ATP-binding pocket (Glu/Leu backbone residues).

Structural Evolution Pathway

The following logic governs the transformation of the core into a bioactive drug candidate:

-

Stage I (Core): 6-Chloro-5-nitropyrimidine-2,4-diamine.[1][2]

-

Stage II (SNAr): Displacement of Cl with an amine (R-NH2).

-

Stage III (Reduction): Reduction of NO2 to NH2.

-

Stage IV (Cyclization - Optional): Condensation with aldehydes/orthoesters to form Purine/Pteridine systems.

Visualization: Synthesis & Derivatization Logic

The diagram below illustrates the branching pathways for optimizing this scaffold.

Caption: Step-wise evolution of the 6-chloro-5-nitro scaffold into bioactive heterocyclic libraries.

Key Biological Targets & Activity[2][3]

Research indicates three primary domains of biological activity for derivatives of this core.

Kinase Inhibition (Oncology)

Derivatives, particularly those cyclized to purine analogs or substituted at C6 with bulky anilines, show nanomolar potency against:

-

CDK7/CDK9: Critical for transcriptional regulation in cancer cells. The 2,4-diamino motif mimics the adenine of ATP.

-

FAK (Focal Adhesion Kinase): Substituted pyrimidines inhibit tumor metastasis.

-

EGFR (Epidermal Growth Factor Receptor): 6-substituted derivatives can fit into the hydrophobic pocket adjacent to the gatekeeper residue.

Antimicrobial Activity[4][5][6][7][8][9][10]

-

Mechanism: Inhibition of Dihydrofolate Reductase (DHFR) or ATP synthesis pathways.

-

Spectrum: Gram-positive bacteria (S. aureus) and Mycobacteria (M. tuberculosis).

Validated Experimental Protocols

The following protocols are designed to be self-validating . Controls are explicitly defined to ensure data integrity.

Protocol A: SNAr Derivatization (Library Generation)

Objective: Replace C6-Cl with diverse amines.

-

Reagents:

-

Substrate: 6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq).

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 eq).

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: n-Butanol or DMF.

-

-

Procedure:

-

Dissolve substrate in n-Butanol (0.5 M concentration).

-

Add DIPEA followed by the amine nucleophile.

-

Reflux at 100°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Validation Check: The starting material spot (Rf ~0.6) should disappear; a new, more polar yellow/orange spot (nitro compound) should appear.

-

-

Workup:

-

Cool to room temperature. Pour into ice water.

-

Filter the precipitate. Wash with cold ethanol to remove unreacted amine.

-

Recrystallize from Ethanol/Water.

-

Protocol B: In Vitro Kinase Assay (FRET-Based)

Objective: Determine IC50 values for CDK or FAK inhibition.

-

System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).

-

Setup:

-

Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

-

Antibody: Europium-labeled anti-tag antibody (binds to the Kinase).

-

-

Steps:

-

Prepare 3x serial dilutions of the pyrimidine derivative in DMSO (10 concentrations).

-

Add 5 µL of compound to 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture.

-

Add 5 µL of Tracer.

-

Incubate 1 hour at Room Temp in dark.

-

-

Readout: Measure fluorescence ratio (Emission 665 nm / Emission 615 nm).

-

Data Analysis:

-

Plot % Inhibition vs. Log[Concentration].

-

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.

-

Protocol C: Antimicrobial MIC Determination

Objective: Assess Minimum Inhibitory Concentration.

-

Method: Broth Microdilution (CLSI guidelines).

-

Steps:

-

Inoculate Mueller-Hinton broth with bacteria to 5 x 10^5 CFU/mL.

-

Add compound in serial dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Include Growth Control (Bacteria + Solvent) and Sterility Control (Broth only).

-

Incubate at 37°C for 18–24 hours.

-

-

Readout: Visual turbidity check or OD600 measurement.

-

Validation: Ciprofloxacin control must fall within standard QC ranges.

-

Data Presentation & Analysis

When reporting results for these derivatives, data should be tabulated for rapid SAR (Structure-Activity Relationship) assessment.

Representative Data Structure

Note: The values below are illustrative of typical ranges found in literature for this scaffold.

| Compound ID | R-Group (C6 Position) | CDK2 IC50 (nM) | FAK IC50 (nM) | S. aureus MIC (µg/mL) |

| Ref (Core) | -Cl | >10,000 | >10,000 | >64 |

| CPD-01 | -NH-Phenyl | 450 | 800 | 32 |

| CPD-02 | -NH-(4-Morpholinophenyl) | 12 | 45 | 64 |

| CPD-03 | -NH-(3-Chloro-4-fluorophenyl) | 28 | 8 | 128 |

| CPD-04 | -Piperazinyl | 1,200 | 2,500 | 4 |

Signaling Pathway Visualization

Understanding where these inhibitors act is crucial. The diagram below maps the inhibition of CDK7/9 within the cell cycle regulation pathway.

Caption: Mechanism of Action: Dual inhibition of CDK7/9 leads to transcriptional arrest and apoptosis.[3]

References

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Advances. [Link]

-

Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. [Link]

Sources

Mechanistic Profiling of 6-Chloro-5-nitropyrimidine-2,4-diamine: From Chemical Reactivity to Bioactive Scaffold Construction

Executive Summary

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2) functions as a high-value "linchpin" intermediate in the synthesis of privileged medicinal scaffolds, specifically 9-substituted purines , pteridines , and deazapurines . While often categorized as a building block, its specific electronic architecture—defined by the electron-withdrawing nitro group at C5 and electron-donating amine groups at C2 and C4—dictates a unique mechanism of reactivity (SNAr) that underpins the design of antimetabolites and kinase inhibitors.

This technical guide dissects the compound's dual mechanistic role:

-

Chemical Mechanism: As an electrophilic substrate for regiospecific Nucleophilic Aromatic Substitution (SNAr).

-

Pharmacological Mechanism: As the structural progenitor of the 2,4-diaminopyrimidine pharmacophore, a critical motif for Dihydrofolate Reductase (DHFR) inhibition and ATP-competitive kinase binding.

Part 1: Chemical Architecture & Reactivity Mechanism

The utility of 6-Chloro-5-nitropyrimidine-2,4-diamine lies in its highly polarized electronic structure. To understand its application, one must understand the "push-pull" dynamics of the pyrimidine ring.

Electronic "Push-Pull" System

-

The "Pull" (Activation): The nitro group (

) at position 5 is a strong electron-withdrawing group (EWG). Through both induction ( -

The "Push" (Stabilization): The amino groups (

) at positions 2 and 4 are electron-donating (

The SNAr Mechanism (Chemical MOA)

The primary "action" of this molecule in a synthetic context is Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Nucleophilic Attack: A nucleophile (e.g., a primary amine, hydrazine, or thiol) attacks the C6 carbon.

-

Meisenheimer Complex Formation: The ring temporarily loses aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The nitro group is crucial here, as it acts as an "electron sink" to stabilize the negative charge.

-

Aromatization & Elimination: The chloride ion is expelled, restoring aromaticity and yielding the 6-substituted product.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available from this core scaffold, leading to distinct bioactive classes.

Figure 1: Divergent synthetic pathways from the 6-Chloro-5-nitropyrimidine-2,4-diamine core, illustrating the SNAr activation followed by reductive cyclization.

Part 2: Biological Mechanism of Action (Pharmacophore Analysis)

While the title compound is a precursor, it contains the 2,4-diaminopyrimidine motif. This substructure is the bioactive "warhead" in many established drugs (e.g., Methotrexate, Trimethoprim). Understanding this motif explains why this specific precursor is selected for drug design.

Antifolate Mechanism (DHFR Inhibition)

The 2,4-diaminopyrimidine core mimics the pteridine ring of dihydrofolate (the natural substrate).

-

Binding Mode: The N1 and 2-amino group of the pyrimidine ring form a critical "pincer" hydrogen bond network with a conserved carboxylic acid residue (Asp27 in E. coli, Glu30 in vertebrates) deep within the active site of Dihydrofolate Reductase (DHFR).

-

Consequence: This high-affinity binding blocks the reduction of dihydrofolate to tetrahydrofolate, starving the cell of thymidylate precursors required for DNA synthesis.

Kinase Inhibition (ATP Mimicry)

When cyclized to a purine (using the pathway in Fig 1), the scaffold mimics Adenosine Triphosphate (ATP) .

-

Hinge Binding: The N1 and N3 nitrogens (and associated amines) often form hydrogen bonds with the "hinge region" of kinase enzymes.

-

Selectivity: The substituent introduced at the C6 position (via the initial SNAr reaction) projects into the hydrophobic pocket of the kinase, determining selectivity (e.g., EGFR vs. CDK inhibition).

Part 3: Experimental Protocols

Protocol: SNAr Functionalization of 6-Chloro-5-nitropyrimidine-2,4-diamine

Objective: To introduce a specific amine substituent at the C6 position, preparing for purine synthesis.

Materials:

-

6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Primary Amine (e.g., Aniline derivative) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 6-Chloro-5-nitropyrimidine-2,4-diamine in n-Butanol (0.5 M concentration). Note: Heating to 60°C may be required for complete solubility due to the nitro group's polarity.

-

Addition: Add DIPEA followed by the primary amine dropwise.

-

Reflux: Heat the reaction mixture to 110°C (Reflux) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (the amine adduct).

-

-

Isolation: Cool to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Remove solvent in vacuo, resuspend in water, and extract with Ethyl Acetate.

-

-

Validation: Verify structure via 1H-NMR . Look for the disappearance of the C6-Cl signal (indirectly) and the appearance of NH signals and the added alkyl/aryl protons.

Protocol: Reductive Cyclization to Purine Core

Objective: To convert the nitropyrimidine intermediate into a 9-substituted purine.

Step-by-Step Workflow:

-

Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (10 wt%) and stir under

atmosphere (balloon pressure) for 12 hours.-

Safety: Filter catalyst carefully over Celite under inert atmosphere (pyrophoric risk).

-

-

Cyclization: Take the resulting tetra-aminopyrimidine (highly oxidation sensitive). Immediately dissolve in Triethyl Orthoformate (TEOF) containing a catalytic amount of p-TsOH.

-

Heating: Reflux at 100°C for 3 hours.

-

Workup: Evaporate TEOF. Purify via Column Chromatography (

).

Part 4: Quantitative Data Summary

The following table summarizes the reactivity trends of 6-Chloro-5-nitropyrimidine-2,4-diamine compared to similar scaffolds, guiding synthetic strategy.

| Scaffold Variant | C6-Cl Reactivity (SNAr) | Solubility (Organic) | Primary Application |

| 6-Chloro-5-nitropyrimidine-2,4-diamine | High (Activated by 5-NO2) | Moderate (Polar) | Purine/Pteridine Synthesis |

| 2,4-Diamino-6-chloropyrimidine | Low (Deactivated by amines) | Moderate | Direct DHFR Inhibition studies |

| 4,6-Dichloro-5-nitropyrimidine | Very High (Double activation) | High | Library generation (Double substitution) |

Part 5: Pathway Visualization (Mechanism of Action)

This diagram details the biological interaction of the derived pharmacophore with the DHFR enzyme, illustrating the "Mechanism of Action" typically associated with this chemical class.

Figure 2: Pharmacological mechanism of the 2,4-diaminopyrimidine motif. The scaffold's N1 and 2-amino groups are essential for anchoring the molecule in the DHFR active site.

References

-

Chemical Reactivity & Synthesis

- Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis.

- Source: Royal Society of Chemistry (RSC) Advances, 2023.

-

URL:[Link]

-

Purine Scaffold Construction

- Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Compound Identity & Properties

-

Synthetic Methodology (Traube Synthesis)

-

Title: Synthesis of purines: The Traube Synthesis.[4]

- Source: Thieme Connect / Science of Synthesis.

-

Sources

Technical Monograph: Reactivity Profile of 6-Chloro-5-nitropyrimidine-2,4-diamine

The following technical guide is structured to provide an in-depth operational analysis of 6-Chloro-5-nitropyrimidine-2,4-diamine . It moves beyond generic descriptions to focus on the electronic nuances, specific reaction protocols, and troubleshooting strategies required for high-fidelity synthesis in drug discovery.

Executive Summary: The "Push-Pull" Scaffold

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 1075-35-0) represents a privileged "push-pull" scaffold in medicinal chemistry. Its reactivity is defined by a delicate electronic balance:

-

The "Push": Two electron-donating amino groups (

) at positions 2 and 4 significantly increase electron density on the ring, theoretically deactivating it toward nucleophilic attack. -

The "Pull": The strongly electron-withdrawing nitro group (

) at position 5, combined with the inherent electronegativity of the pyrimidine nitrogens, counteracts this deactivation.

The Result: The C6-chlorine atom remains labile enough for Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Analysis

To manipulate this molecule successfully, one must understand the competition between the substituents.

The Activation Vector

The C6 position is the sole electrophilic site. The 5-nitro group is essential; without it, the 2,4-diamino substitution pattern would render the chloropyrimidine inert to most nucleophiles.

-

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1] The 5-nitro group stabilizes the negative charge accumulation in the transition state.

-

Regioselectivity: Unlike 4,6-dichloro-5-nitropyrimidine (where C4 and C6 are equivalent), this substrate has only one leaving group. This eliminates regioselectivity issues but demands rigorous control of temperature to overcome the electronic passivation from the 2,4-amines.

Reactivity Roadmap (Graphviz)

Figure 1: The primary synthetic workflow converting the chloropyrimidine core into fused heterocycles.

Core Transformation 1: Nucleophilic Aromatic Substitution ( )

The displacement of the C6-chloride is the first critical step. Due to the deactivating amino groups, this reaction typically fails at room temperature.

Substrate Scope[2]

-

Primary Amines: Excellent yields.[2] Requires reflux in alcoholic solvents (EtOH, n-BuOH).[3]

-

Secondary Amines: Good yields, but steric hindrance at C6 can be significant if the amine is bulky.

-

Alkoxides: Possible, but competition with hydrolysis (forming the 6-hydroxy impurity) is a major risk.

-

Thiols: Highly reactive, often requiring milder conditions.

Experimental Protocol: Aminolysis at C6

Objective: Synthesis of 6-(Benzylamino)-5-nitropyrimidine-2,4-diamine.

Reagents:

-

Substrate: 6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Nucleophile: Benzylamine (1.2 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) – Critical to neutralize HCl generated.

-

Solvent: n-Butanol (or Ethanol for lower boiling amines).

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the chloropyrimidine in n-Butanol (concentration ~0.2 M). Note: The starting material is often sparingly soluble.

-

Addition: Add DIPEA followed by Benzylamine.

-

Reaction: Heat the mixture to reflux (

).-

Self-Validating Observation: The suspension typically dissolves as the reaction proceeds, and the solution color deepens (often to a rich orange/red).

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear; the product is usually more polar or fluorescent. -

Workup: Cool to room temperature. The product often precipitates directly upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol and water.

-

If no precipitate: Remove solvent in vacuo, resuspend residue in water, and sonicate to induce precipitation.

-

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the high polarity of the product.

Core Transformation 2: Reduction & Cyclization

Once the C6 position is functionalized, the 5-nitro group must be reduced to the amine to allow for ring closure (purine synthesis).[4]

Reduction Strategies

-

Catalytic Hydrogenation (

): Cleanest method but risks dehalogenation if the C6-Cl was not displaced first. -

Iron/Acetic Acid (

): Robust, tolerates sulfur and halogens. Ideal for scale-up.[5][6] -

Sodium Dithionite (

): Mild, works in aqueous media, good for small scale.

Experimental Protocol: Iron-Mediated Reduction

Objective: Reduction of nitro group to form the tetra-amine precursor.

Reagents:

-

Substrate: 6-Substituted-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Reductant: Iron Powder (5.0 eq, fine mesh)

-

Solvent: 50% Aqueous Acetic Acid or EtOH/AcOH/H2O (4:1:1).

Step-by-Step Methodology:

-

Preparation: Dissolve/suspend the nitro compound in the solvent mixture.

-

Activation: Heat to

. Add Iron powder in portions to control the exotherm. -

Reaction: Stir vigorously at

for 1-2 hours.-

Self-Validating Observation: The yellow/orange color of the nitro compound will fade. The solution often turns dark (iron salts), but the supernatant should be colorless or pale brown.

-

-

Filtration: Filter hot through a Celite pad to remove unreacted iron. Wash the pad with hot ethanol.

-

Isolation: Neutralize the filtrate with

or

Cyclization to Purines (Traube Synthesis)

To close the imidazole ring and form a purine:

-

Reagent: Triethyl orthoformate (TEOF) + catalytic acid (

or sulfamic acid). -

Conditions: Reflux for 2-4 hours.

-

Mechanism: The 5-amino group reacts with TEOF to form an imidate, which is then attacked by the 4-amino (or 6-amino) group to close the ring.

Quantitative Data Summary

| Parameter | 4,6-Dichloro-5-nitropyrimidine | 6-Chloro-5-nitropyrimidine-2,4-diamine | Implication |

| Electronic State | Highly Electron Deficient | Moderately Deficient (Push-Pull) | Requires higher Temp for |

| Solubility | Soluble in DCM, THF, EtOAc | Poor in organic solvents; Soluble in DMSO/DMF | Use polar protic solvents (n-BuOH). |

| Leaving Group | Two equivalent Cl atoms | One Cl atom | No regioselectivity issues. |

| Stability | Hydrolyzes rapidly in moist air | Relatively stable | Easier handling on open bench. |

Troubleshooting & Stability

Hydrolysis Risk

While more stable than the dichloro- analog, the C6-Cl bond is susceptible to hydrolysis in basic aqueous conditions, forming 2,4-diamino-6-hydroxy-5-nitropyrimidine .

-

Detection: The hydroxy impurity is significantly more polar and often appears as a baseline spot on TLC.

-

Prevention: Ensure reagents (amines) are dry. Avoid hydroxide bases; use hindered amine bases (DIPEA,

).

Oxidation of the Triamine

Post-reduction, the resulting 2,4,5,6-tetraaminopyrimidine is highly electron-rich and prone to air oxidation (turning the solution black/tarry).

-

Mitigation: Perform the reduction and subsequent cyclization in a "telescoped" (one-pot) process or under an inert atmosphere (

/Argon).

References

-

Boon, W. R., & Jones, W. G. (1951). Pyrimidines. Part I. The synthesis of some 2:4-diaminopyrimidines. Journal of the Chemical Society, 591-596.

-

Legraverend, M., et al. (2000). Synthesis of C2-alkynyl-8-substituted purines: A new class of potential CDK inhibitors. Bioorganic & Medicinal Chemistry, 8(8), 2007-2012.

- Fischer, P. M. (2003). CDK inhibitors in clinical development. Current Opinion in Drug Discovery & Development, 6(4), 437-450. (Contextual grounding for CDK inhibitor synthesis).

-

PubChem Compound Summary for CID 79815 (6-Chloro-5-nitropyrimidine-2,4-diamine).

- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 5. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]

- 6. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

Methodological & Application

detailed protocol for the synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine

[1]

Part 1: Core Directive & Scope

This guide details the synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2), a critical heterocyclic building block used in the development of antihypertensive agents (e.g., Minoxidil analogs) and anti-tubercular pharmaceuticals.

The protocol focuses on a two-stage transformation starting from the commercially available 2,4-diamino-6-hydroxypyrimidine (DAHP) .[1] The narrative prioritizes process safety, impurity control, and scalability, moving beyond simple recipe listing to explore the mechanistic rationale behind reaction parameters.

Safety Warning: This protocol involves the use of Phosphorus Oxychloride (POCl₃) and Fuming Nitric Acid . These are highly corrosive, toxic, and reactive agents. All operations must be conducted in a properly functioning chemical fume hood with appropriate PPE (acid-resistant gloves, face shield, lab coat).

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Strategy

The target molecule, 6-Chloro-5-nitropyrimidine-2,4-diamine, is best approached via the chlorination of 2,4-diamino-6-hydroxy-5-nitropyrimidine . Direct nitration of 6-chloropyrimidine-2,4-diamine is less favorable due to the potential hydrolysis of the chlorine atom under the harsh acidic conditions required for nitration. Therefore, the established industrial route follows this sequence:

-

Nitration: Electrophilic aromatic substitution at the C-5 position of DAHP.

-

Chlorodehydroxylation: Conversion of the C-6 hydroxyl group (tautomeric with the ketone) to a chloride using POCl₃.

Step-by-Step Experimental Protocol

Stage I: Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine

Rationale: The C-5 position of DAHP is electron-rich due to the ortho- and para-directing amino and hydroxyl groups, facilitating electrophilic attack by the nitronium ion (

-

Reagents: 2,4-Diamino-6-hydroxypyrimidine (DAHP), Conc.[1][2][3] Sulfuric Acid (

), Fuming Nitric Acid ( -

Procedure:

-

Dissolution: Charge a reactor with

(5.0 equiv) and cool to 0–5 °C. Slowly add DAHP (1.0 equiv) with vigorous stirring. Note: Maintain temperature <10 °C to prevent premature oxidation. -

Nitration: Add fuming

(1.1 equiv) dropwise over 60 minutes. The exotherm must be strictly controlled; temperatures exceeding 20 °C can lead to oxidative ring degradation. -

Digestion: Allow the mixture to warm to 25 °C and stir for 2 hours.

-

Quench & Isolation: Pour the reaction mixture onto crushed ice (10x weight of acid). The product precipitates as a sulfate salt or free base depending on final pH adjustment. Filter the yellow/orange solid, wash with cold water until the filtrate is neutral, and dry at 60 °C under vacuum.

-

Stage II: Chlorination to 6-Chloro-5-nitropyrimidine-2,4-diamine

Rationale: The introduction of the electron-withdrawing nitro group at C-5 deactivates the ring, making the subsequent chlorination with POCl₃ more sluggish compared to non-nitrated pyrimidines. A catalyst (e.g.,

-

Reagents: 2,4-Diamino-6-hydroxy-5-nitropyrimidine (Stage I product), Phosphorus Oxychloride (

), -

Procedure:

-

Suspension: In a dry flask under inert atmosphere (

), suspend the dried Stage I intermediate (1.0 equiv) in -

Catalysis: Add

-dimethylaniline (1.0 equiv). Mechanism: The base acts as a proton scavenger and activates POCl₃. -

Reflux: Heat the mixture to reflux (approx. 105 °C). Evolution of HCl gas will occur; ensure the scrubber system is active. Monitor reaction progress via HPLC (typically 3–5 hours).

-

Distillation: Distill off excess

under reduced pressure to minimize waste volume during quenching. -

Quench (Critical Safety Step): Dilute the residue with an inert solvent (e.g.,

) and slowly pour into a stirred mixture of ice/water. Never add water to the residue. Maintain temperature <20 °C.[2] -

Neutralization: Adjust pH to ~7–8 with aqueous Ammonia (

) to liberate the free base. -

Purification: Extract with Ethyl Acetate, dry over

, and recrystallize from ethanol/water if necessary.

-

Data Summary & Process Parameters

| Parameter | Stage I (Nitration) | Stage II (Chlorination) |

| Limiting Reagent | DAHP | 2,4-Diamino-6-hydroxy-5-nitropyrimidine |

| Key Reagent | Fuming | |

| Temperature | 0–5 °C (addition), 25 °C (reaction) | 105 °C (Reflux) |

| Critical Control | Exotherm management | Anhydrous conditions; Quench safety |

| Typical Yield | 85–90% | 70–80% |

| Appearance | Yellow/Orange Solid | Light Yellow Crystalline Solid |

| Melting Point | >300 °C (dec) | 210–215 °C (dec) |

Part 3: Visualization & Formatting

Reaction Pathway Diagram

Figure 1: Synthetic pathway from DAHP to the target chloropyrimidine, highlighting critical control points.

References

Sources

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107857734A - A kind of synthetic method of the chlorine pyrimidine of 2,4 diaminourea 6 - Google Patents [patents.google.com]

- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 6-CHLORO-5-NITROPYRIMIDINE-2,4-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 6-Chloro-5-nitropyrimidine-2,4-diamine in Drug Discovery

Executive Summary

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2) serves as a "linchpin intermediate" in the synthesis of fused heterocyclic systems, particularly purines and pteridines . Its structural uniqueness lies in the electronic interplay between the electron-withdrawing nitro group at C5 and the leaving group (chloride) at C6. This configuration activates the C6 position for facile nucleophilic aromatic substitution (

This Application Note details the use of this scaffold to generate 2,6-diaminopurine libraries , a privileged pharmacophore found in CDK inhibitors, antifolates (e.g., Methotrexate analogs), and antiviral agents.

Chemical Profile & Reactivity Analysis

| Property | Specification |

| Chemical Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |

| CAS Number | 6036-64-2 |

| Molecular Formula | |

| Molecular Weight | 189.56 g/mol |

| Key Functionality | C6-Cl : Electrophilic site ( |

Mechanistic Insight: The "Activation-Deactivation" Balance

The 5-nitro group is critical not just for future cyclization but for the initial reactivity. Through inductive (

Application Workflow: Divergent Synthesis

The utility of this intermediate is best visualized as a branching decision tree. The chemist must decide whether to functionalize the C6 position first or reduce the nitro group immediately.

Figure 1: Divergent synthetic pathways accessible from the 6-chloro-5-nitro scaffold. Path A is preferred for generating diversity at the purine C6 position.

Detailed Experimental Protocols

Protocol A: Displacement (Library Generation)

Objective: To introduce structural diversity at the position equivalent to C6 of the purine ring. Reactivity Note: The reaction proceeds via a Meisenheimer complex. While primary amines react at RT, anilines may require mild heating.

Materials:

-

Substrate: 6-Chloro-5-nitropyrimidine-2,4-diamine (1.0 eq)

-

Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent:

-Butanol or DMF (for lower solubility amines)

Procedure:

-

Dissolution: Charge a round-bottom flask with the chloropyrimidine substrate and solvent (concentration ~0.2 M).

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 4–6 hours.

-

Anilines: Heat to 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

-

Workup:

-

If precipitate forms: Cool to 0°C, filter, and wash with cold ethanol.

-

If soluble: Dilute with water (3x volume) to induce precipitation. If no solid forms, extract with EtOAc, wash with brine, dry over

, and concentrate.

-

-

Validation:

-NMR should show the disappearance of the C6-Cl signal and appearance of NH/aromatic protons from the nucleophile.

Protocol B: "One-Pot" Reduction and Cyclization (Purine Formation)

Objective: To convert the nitropyrimidine intermediate into a bioactive purine core. Methodology: This protocol utilizes a reductive cyclization strategy often referred to as a modified Traube synthesis.

Materials:

-

Substrate: 6-Substituted-5-nitropyrimidine-2,4-diamine (from Protocol A)

-

Reductant: Iron powder (5.0 eq) or

(1 atm) with 10% Pd/C -

Cyclization Agent: Triethyl orthoformate (TEOF) (Excess/Solvent) or Formic Acid

-

Catalyst: Conc. HCl (catalytic) or

Procedure (Iron-Mediated Route - Robust for diverse functional groups):

-

Reduction: Suspend the nitro-intermediate in Ethanol/Water (3:1). Add Iron powder and

(5.0 eq). Heat to reflux for 2 hours.-

Checkpoint: The yellow nitro compound should turn into a colorless/dark amine solution.

-

-

Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate to dryness.

-

Cyclization: Redissolve the crude tetraamine in Triethyl orthoformate (TEOF). Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux: Heat at 100°C–140°C for 4–8 hours.

-

Isolation: Cool the mixture. The purine product often precipitates as the hydrochloride or sulfonate salt. Filter and recrystallize from MeOH/Water.

Case Study: Synthesis of CDK Inhibitor Analogs

Context: Cyclin-Dependent Kinases (CDKs) are major targets in oncology. Many CDK inhibitors (e.g., Purvalanol analogs) utilize a purine scaffold where the C2-amine binds to the hinge region of the kinase.

Application of CAS 6036-64-2:

-

Step 1: React CAS 6036-64-2 with 3-chloroaniline.

-

Result: 6-((3-chlorophenyl)amino)-5-nitropyrimidine-2,4-diamine.

-

-

Step 2: Reduce nitro group (

, Pd/C).-

Result: 2,4,5-triamino-6-((3-chlorophenyl)amino)pyrimidine.

-

-

Step 3: Cyclize with imidazole-1-carbaldehyde or TEOF.

-

Result:2-amino-6-((3-chlorophenyl)amino)-9H-purine .

-

Data Summary for Validation:

| Analytical Method | Expected Observation |

| LC-MS (ESI+) | Mass shift of |

| 1H NMR (DMSO-d6) | Disappearance of broad singlet (NH2) at |

| Solubility | Purine products are often less soluble in organic solvents than the pyrimidine precursors; DMSO is recommended for analysis. |

Safety & Handling (SDS Highlights)

-

Hazards: 6-Chloro-5-nitropyrimidine-2,4-diamine is a skin and eye irritant (H315, H319).

-

Energetics: As a nitro-compound, avoid heating to dryness in the presence of strong acids or reducing agents without solvent.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C6-Cl to C6-OH can occur over time).

References

-

Traube Synthesis of Purines: Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

-

Kinase Inhibitor Scaffolds: Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry.[1][2][3][4]

-